N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a brominated aromatic ring, a nitro-substituted pyrazole ring, and a butanamide chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of a bromine atom to the 2-methylphenyl ring.
Nitration: Nitration of the pyrazole ring to introduce the nitro group.
Amidation: Formation of the amide bond between the brominated phenyl ring and the pyrazole ring.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action for N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- N-(4-fluoro-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C16H19BrN4O3 |
---|---|
Molecular Weight |
395.25 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H19BrN4O3/c1-10-9-13(17)6-7-14(10)18-15(22)5-4-8-20-12(3)16(21(23)24)11(2)19-20/h6-7,9H,4-5,8H2,1-3H3,(H,18,22) |
InChI Key |
LQIDSNMNXNSWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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